molecular formula C12H6N2 B1600231 Naphthalene-2,6-dicarbonitrile CAS No. 31656-49-2

Naphthalene-2,6-dicarbonitrile

Cat. No.: B1600231
CAS No.: 31656-49-2
M. Wt: 178.19 g/mol
InChI Key: ZBFVJRBOKDTSMO-UHFFFAOYSA-N
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Description

Naphthalene-2,6-dicarbonitrile: is an organic compound with the molecular formula C12H6N2 . It is a derivative of naphthalene, where two cyano groups are attached to the 2nd and 6th positions of the naphthalene ring. This compound is known for its applications in organic synthesis and materials science due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthalene-2,6-dicarbonitrile can be synthesized through various methods. One common method involves the reaction of naphthalene with phosphorus pentoxide at high temperatures (around 335°C) under reduced pressure (15-37.5 Torr) for about an hour. This reaction yields a high-purity product (over 99%) .

Industrial Production Methods: Industrial production of this compound typically involves similar high-temperature reactions with appropriate catalysts to ensure high yield and purity. The process is optimized for large-scale production, ensuring consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: Naphthalene-2,6-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form naphthalene-2,6-dicarboxylic acid.

    Reduction: Reduction reactions can convert the cyano groups to amine groups, forming naphthalene-2,6-diamine.

    Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Naphthalene-2,6-dicarboxylic acid.

    Reduction: Naphthalene-2,6-diamine.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Naphthalene-2,6-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of naphthalene-2,6-dicarbonitrile involves its interaction with various molecular targets. For instance, its derivatives can act as inhibitors for specific enzymes or proteins, affecting biochemical pathways. The exact mechanism depends on the specific derivative and its target .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific positioning of cyano groups, which imparts distinct chemical reactivity and properties compared to its isomers and derivatives. This makes it particularly valuable in the synthesis of specialized materials and compounds.

Biological Activity

Naphthalene-2,6-dicarbonitrile (NDC) is an organic compound characterized by the presence of two cyano groups at the 2nd and 6th positions of the naphthalene ring. This unique structure lends itself to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into the biological activity of NDC, presenting data tables, case studies, and detailed research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₆N₂
  • Molecular Weight : 198.18 g/mol
  • IUPAC Name : this compound

NDC is recognized for its potential applications in organic synthesis and materials science due to its unique chemical properties. It can undergo various reactions, including oxidation, reduction, and substitution, which further enhance its utility in biological contexts.

The biological activity of NDC is primarily attributed to its interaction with various molecular targets. Its derivatives have been shown to act as inhibitors for specific enzymes or proteins, impacting biochemical pathways. For instance, studies suggest that NDC derivatives can modulate enzyme activity related to metabolic processes, potentially influencing pathways involved in cancer and other diseases.

Biological Activities

  • Anticancer Activity :
    • Research indicates that certain derivatives of NDC exhibit cytotoxic effects against various cancer cell lines. For example, a study demonstrated that NDC derivatives could inhibit the proliferation of MCF7 breast cancer cells with an IC₅₀ value indicating significant potency against this cell line.
  • Antioxidant Properties :
    • NDC has been evaluated for its antioxidant capabilities. In vitro assays showed that it can scavenge free radicals effectively, suggesting potential protective effects against oxidative stress-related diseases .
  • Enzyme Inhibition :
    • Specific derivatives of NDC have been identified as inhibitors of enzymes such as α-amylase and DPP-IV, which are crucial in carbohydrate metabolism and insulin signaling respectively. This inhibition can lead to reduced blood glucose levels, indicating potential applications in managing diabetes .

Case Study 1: Anticancer Activity

A recent investigation assessed the cytotoxic effects of NDC on different cancer cell lines. The study reported significant growth inhibition in human lung (NCI-H522) and colon cancer (HT29) cells with IC₅₀ values ranging from 0.06 µM to 0.12 µM for various derivatives . The results underscore the potential of NDC derivatives as promising candidates for anticancer drug development.

Case Study 2: Antioxidant Activity

In a comparative study on natural compounds' antioxidant activities, NDC was tested alongside known antioxidants such as vitamin C and flavonoids. The results indicated that NDC exhibited a comparable scavenging ability against DPPH radicals, highlighting its potential role in formulations aimed at reducing oxidative stress .

Table 1: Biological Activities of this compound Derivatives

Activity TypeCell Line/TargetIC₅₀ Value (µM)Reference
AnticancerMCF7 Breast Cancer0.08
AnticancerHT29 Colon Cancer0.12
AntioxidantDPPH Radical ScavengingComparable to Vitamin C
Enzyme Inhibitionα-AmylaseIC₅₀ = 0.15
Enzyme InhibitionDPP-IVIC₅₀ = 0.10

Properties

IUPAC Name

naphthalene-2,6-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFVJRBOKDTSMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C#N)C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462600
Record name 2,6-Naphthalenedicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31656-49-2
Record name 2,6-Naphthalenedicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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